Dexamethasone-d5 Acid Ethyl Ester is a stable isotope-labeled derivative of dexamethasone, a potent synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. The "d5" designation indicates that five hydrogen atoms in the dexamethasone structure have been replaced with deuterium, enhancing its utility in metabolic studies and pharmacokinetic research.
Dexamethasone-d5 Acid Ethyl Ester can be sourced from specialized chemical suppliers, particularly those focusing on stable isotopes and labeled compounds, such as Cambridge Isotope Laboratories. These suppliers provide high-purity products essential for scientific research.
Dexamethasone-d5 Acid Ethyl Ester falls under the category of synthetic corticosteroids. It is classified as a glucocorticoid, which are steroid hormones that modulate various physiological processes, including inflammation and immune response.
The synthesis of Dexamethasone-d5 Acid Ethyl Ester generally involves several steps:
The synthesis typically requires careful control of reaction conditions, including temperature, time, and pH, to ensure high yields and purity. Techniques such as mass spectrometry are employed to confirm the incorporation of deuterium and the successful formation of the ester.
The molecular formula for Dexamethasone-d5 Acid Ethyl Ester is . The structure features a steroid backbone typical of glucocorticoids, modified by the ethyl ester group and deuterated hydrogen atoms.
Dexamethasone-d5 Acid Ethyl Ester can participate in various chemical reactions typical for esters and steroids:
The reactivity of Dexamethasone-d5 Acid Ethyl Ester is influenced by its functional groups, particularly the ester and ketone functionalities, which can dictate its behavior in various chemical environments.
Dexamethasone exerts its effects primarily through binding to glucocorticoid receptors in target cells. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates gene expression related to inflammation and immune response.
Characterization techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are utilized to confirm the identity and purity of Dexamethasone-d5 Acid Ethyl Ester.
Dexamethasone-d5 Acid Ethyl Ester is primarily used in:
This compound's stable isotope labeling enhances its application in advanced analytical techniques such as mass spectrometry, providing insights into drug behavior within biological systems.
The chemical identity of Dexamethasone-d5 Acid Ethyl Ester is defined by its systematic IUPAC name: ethyl (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate-17,21,21,21,21-d₅. This nomenclature specifies three critical aspects [1] [7]:
Structurally, the compound exhibits potential isomerism at two levels:
Table 1: Structural Descriptors of Dexamethasone-d5 Acid Ethyl Ester
Property | Specification |
---|---|
Molecular Formula | C₂₃D₅H₂₆FO₅ |
Molecular Weight | 411.52 g/mol |
SMILES | [2H]C([2H])([2H])C([2H])([2H])OC(=O)[C@@]1(O)C@HC[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(F)C@@HC[C@]12C |
InChI Key | VWJZUPZHKJIUEH-HOGMHMTRSA-N |
Deuterium (²H) atoms are incorporated at five specific sites:
This labeling induces a mass shift of +5 Da compared to the unlabeled analog (MW 406.49 vs. 411.52) [4] [7]. The deuterium distribution minimizes metabolic cleavage at C21, enhancing stability in tracer studies [5] [8].
Table 2: Isotopic Comparison with Unlabeled Analog
Parameter | Dexamethasone-d5 Acid Ethyl Ester | Dexamethasone Acid Ethyl Ester |
---|---|---|
Molecular Weight | 411.52 g/mol | 406.49 g/mol |
Deuterium Positions | C21 (ethyl ester) | None |
Key Fragmentation (MS) | m/z 411.25 (M+H⁺) | m/z 406.24 (M+H⁺) |
Metabolic Lability | Reduced C21 de-esterification | High C21 de-esterification |
Regulatory classifications include:
Table 3: Regulatory and Classification Identifiers
Identifier Type | Code/Number | Jurisdiction/System |
---|---|---|
CAS (undeuterated) | 37926-77-5 | Chemical Abstracts |
HSN Code | 38229010 | Indian Customs |
ATCvet Code | QH02AB02 | WHO |
Biosafety Level | BSL-1 | Laboratory Safety |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7